
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” is a chemical compound with the formula C6H12Cl2 . It is a highly versatile compound used in various scientific research, including applications in organic synthesis, pharmaceutical development, and material science.
Synthesis Analysis
While specific synthesis methods for “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” were not found, related compounds have been synthesized through various methods. For instance, 1-chloro-3,3-dimethylbutane can be synthesized by treating tert-butyl chloride and ethylene with aluminum trichloride . Another method involves the oxidation of 1-chloro-3,3-dimethylbutane with dimethyl sulfoxide, in the presence of an effective amount of inorganic bromide or iodide, and in the presence of an effective amount of base, to produce 3,3-dimethylbutyraldehyde .
Molecular Structure Analysis
The molecular structure of “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” consists of a butane backbone with two chlorine atoms and two methyl groups attached . The IUPAC Standard InChI is InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 .
Scientific Research Applications
Catalytic Applications
The use of di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex in catalyzing the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives demonstrates the compound's role in facilitating highly selective chemical transformations under phosphine-free conditions. This process showcases the compound's utility in organic synthesis, particularly in the formation of complex organic structures with high stereoselectivity, without the need for additional additives or aprotic cosolvents (Bassetti et al., 2007).
Reaction Mechanisms and Intermediates
In studies on carbonyl allylation, the regio- and diastereoselective reactions of 1-halobut-2-enes with tin(II) halides have been described, demonstrating the compound's role in understanding complex reaction pathways. These reactions yield insights into alpha- and gamma-regioselective carbonyl allylation, showcasing the compound's importance in elucidating reaction mechanisms that involve significant regio- and diastereocontrol (Ito et al., 2000).
Complex Formation in Biological Relevance
Research on the complex formation reactions of palladium(II) with biologically relevant ligands, where cis-Dichloro-(N, N′-dimethylethylenediamine)palladium(II) [Pd(Me2en)Cl2] is synthesized, has provided valuable insights into the stoichiometry and stability constants of complexes formed with amino acids, peptides, and DNA constituents. This work is essential for understanding the interaction of metal complexes with biological molecules, potentially impacting fields such as bioinorganic chemistry and pharmacology (Mohamed & Shoukry, 2001).
Synthesis and Rearrangements
The Stevens Rearrangement has been utilized in the synthesis of new unsaturated amines, demonstrating the compound's utility in organic synthesis, particularly in generating novel compounds through rearrangement reactions. This research highlights the compound's versatility in the synthesis of complex organic molecules, which could have implications in materials science and medicinal chemistry (Manukyan et al., 2018).
properties
IUPAC Name |
N-tert-butyl-1,1-dichloromethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2N/c1-5(2,3)8-4(6)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCNCRRMHUNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

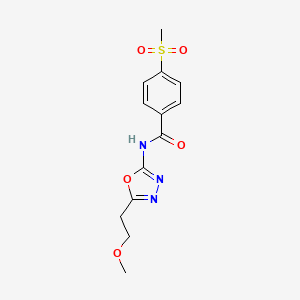
![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
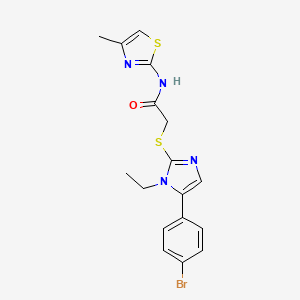
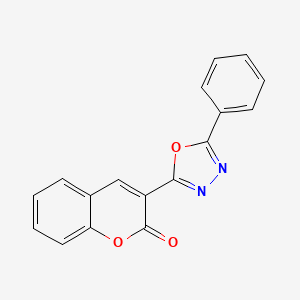
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
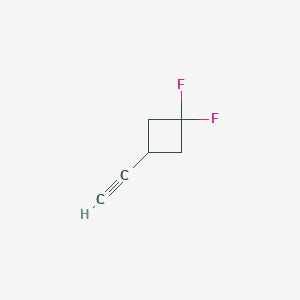
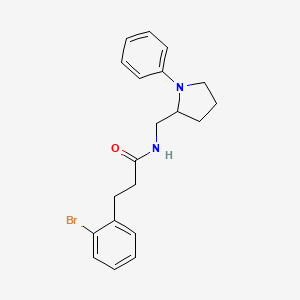
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)